2-(4-methoxyphenyl)-5-pentylpyridine

Lipophilicity Medicinal Chemistry ADME Prediction

Liquid crystal mixture optimization and kinase SAR studies require precise substitution patterns. Generic analogs introduce unacceptable batch-to-batch variability. This 2,5-disubstituted pyridine offers: - Verified XLogP3 4.9 & TPSA 22.1 Ų for membrane permeability - Proven core for TN/STN displays & CDK9 inhibitor design - Suzuki-Miyaura-ready scaffold for rapid analog libraries Suitable for CNS targets requiring balanced lipophilicity (XLogP <5). Available from BenchChem with batch-specific analytics.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 114936-99-1
Cat. No. B4744720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-5-pentylpyridine
CAS114936-99-1
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C17H21NO/c1-3-4-5-6-14-7-12-17(18-13-14)15-8-10-16(19-2)11-9-15/h7-13H,3-6H2,1-2H3
InChIKeyHVCJMCBYJRJDTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-5-pentylpyridine Overview


2-(4-Methoxyphenyl)-5-pentylpyridine (CAS 114936-99-1, C₁₇H₂₁NO, MW 255.35 g/mol) is a 2,5-disubstituted pyridine derivative incorporating a 4-methoxyphenyl group at the 2-position and a pentyl chain at the 5-position. Its calculated XLogP3 is 4.9 and topological polar surface area (TPSA) is 22.1 Ų, indicating substantial lipophilicity and potential for membrane permeability [1]. This substitution pattern is a core structural motif in liquid crystalline materials for twisted nematic (TN) and super twisted nematic (STN) liquid crystal displays (LCDs), where the balance of nematogenic character, viscous-elastic properties, and electro-optical anisotropy is critical for device performance [2]. The compound also serves as a versatile building block for more complex organic molecules via Suzuki-Miyaura cross-coupling reactions .

1
Synthetic building block for liquid crystal material development via Suzuki-Miyaura cross-coupling
2
Disubstituted pyridine scaffold for medicinal chemistry lead optimization studies
3
Reported nematogenic character and electro-optical anisotropy relevant to TN/STN LCD mixture research

Risks of Interchanging 2,5-Disubstituted Pyridines


Within the class of 2,5-disubstituted pyridines, minor changes to substituents (e.g., altering alkyl chain length, replacing methoxy with other electron-donating groups, or shifting substitution positions) produce pronounced differences in physico-chemical properties including lipophilicity (XLogP3), polar surface area, and mesomorphic behavior. These variations directly impact nematogenic character, viscous-elastic properties, and electro-optical anisotropy—parameters that must be finely tuned for liquid crystal display applications [1]. For pharmaceutical applications, modifications to substituents alter interactions with biological targets; for instance, the 4-methoxyphenyl group is a key pharmacophore in certain kinase inhibitors, and its presence or absence can drastically change binding affinity and selectivity [2]. Consequently, generic substitution without quantitative comparative data risks compromising assay reproducibility, altering material performance, or invalidating structure-activity relationship (SAR) conclusions.

!
Alkyl chain length changes may shift mesomorphic behavior and electro-optical parameters in liquid crystal mixtures
!
Replacing the 4-methoxyphenyl group with alkyl-only substituents may alter target binding affinity and selectivity in kinase assays
!
Substitution position shifts on the pyridine ring can change physicochemical properties; may not transfer directly without validation

2-(4-Methoxyphenyl)-5-pentylpyridine vs. Analogs: Key Evidence


Lipophilicity vs. 2-(4-Butylphenyl)-5-pentylpyridine

The XLogP3 value for 2-(4-methoxyphenyl)-5-pentylpyridine is calculated as 4.9, which is lower than the XLogP3 value estimated for the comparator 2-(4-butylphenyl)-5-pentylpyridine (no methoxy group; two alkyl chains). This difference arises because the polar methoxy group introduces hydrogen-bonding capability and reduces overall hydrophobicity relative to a purely alkyl-substituted analog [1]. Lipophilicity is a critical determinant of membrane permeability and non-specific binding in biological assays; the lower XLogP3 may translate to improved solubility and reduced off-target lipophilic interactions.

Lipophilicity vs. butylphenyl analog
Class-level inference
XLogP3 = 4.9 vs. estimated ~5.8–6.2
Reported lipophilicity difference context; may support reduced non-specific binding review
Calculated values; no experimental logP data available
Lipophilicity Medicinal Chemistry ADME Prediction

Polar Surface Area vs. 5-Pentyl-2-(4-pentylphenyl)pyridine

The topological polar surface area (TPSA) for 2-(4-methoxyphenyl)-5-pentylpyridine is 22.1 Ų. In contrast, the analog 5-pentyl-2-(4-pentylphenyl)pyridine (which replaces the 4-methoxyphenyl group with a 4-pentylphenyl group) has an estimated TPSA of approximately 12.9 Ų [1]. The higher TPSA of the target compound results from the two hydrogen bond acceptors (pyridine nitrogen and methoxy oxygen). TPSA is inversely correlated with blood-brain barrier (BBB) permeability; compounds with TPSA > 90 Ų generally exhibit poor CNS penetration, while those with TPSA < 60-70 Ų are more likely to be CNS-active [2]. The 22.1 Ų value places the target compound in a favorable range for potential CNS penetration while maintaining some polar character for target engagement.

TPSA vs. pentylphenyl analog
Class-level inference
TPSA = 22.1 Ų vs. estimated ~12.9 Ų
Reported TPSA difference supports CNS penetration potential review
Ertl fragment-based calculation; not experimentally measured
Polar Surface Area Blood-Brain Barrier Permeability Drug Design

Synthetic Accessibility: Suzuki-Miyaura vs. Grignard Route

The synthesis of 2-(4-methoxyphenyl)-5-pentylpyridine is achieved via Suzuki-Miyaura cross-coupling using a palladium catalyst to couple a 4-methoxyphenyl boronic acid derivative with a halogenated 5-pentylpyridine precursor under mild conditions (K₂CO₃, toluene/ethanol) . This approach offers high regioselectivity and is scalable via continuous flow reactors. In contrast, the general class of 5-substituted 2-(4-alkylphenyl)pyridines can be synthesized via an alternative route: reaction of 4-alkylphenylmagnesium bromide with 3-substituted N-ethoxycarbonylpyridinium chloride followed by o-chloranil oxidation, which provides good yields and high α-regioselectivity but requires more specialized organometallic reagents [1]. The Suzuki-Miyaura route is more widely accessible in typical medicinal chemistry laboratories due to the commercial availability of boronic acids and milder reaction conditions.

Synthetic route comparison
Supporting evidence
Suzuki-Miyaura cross-coupling; Pd-catalyzed, mild conditions, scalable
Reported synthetic route context; may support analog library synthesis planning
Route comparison based on literature; no direct yield comparison
Organic Synthesis Suzuki-Miyaura Coupling Regioselectivity

Molecular Weight vs. Heavier 2,5-Disubstituted Pyridines

The molecular weight of 2-(4-methoxyphenyl)-5-pentylpyridine is 255.35 g/mol [1]. This is significantly lower than that of 5-pentyl-2-(4-pentylphenyl)pyridine (MW 295.5 g/mol) and 2-(4-butylphenyl)-5-pentylpyridine (MW 281.4 g/mol) . Lower molecular weight generally correlates with improved solubility and reduced compound aggregation in solution-based assays. Additionally, the compound has a defined chemical structure with no chiral centers, eliminating the need for chiral separation or enantiopurity analysis that complicates procurement of stereochemically complex analogs.

Molecular weight vs. heavier analogs
Cross-study comparable
MW = 255.35 g/mol
Reported MW context for compound handling and assay mass requirements
14–16% lower MW than 2-(4-butylphenyl) and 2-(4-pentylphenyl) analogs
Molecular Weight Physical Form Compound Handling

Rotatable Bonds vs. Rigid Pyridine Scaffolds

The compound possesses 6 rotatable bonds, comprising the pentyl chain (4 rotatable bonds) and the bond linking the phenyl ring to the pyridine core (1 rotatable bond) plus the methoxy group [1]. This moderate flexibility balances conformational adaptability for target binding against entropic penalty. In contrast, fully rigidified 2,5-disubstituted pyridine analogs (e.g., those with fused ring systems) have 0-2 rotatable bonds and may exhibit enhanced binding affinity but reduced solubility and increased synthetic complexity. The 6 rotatable bonds in this compound fall within the optimal range (≤10) recommended for oral drug-like properties, supporting its utility in early-stage medicinal chemistry campaigns.

Rotatable bonds vs. rigid analogs
Class-level inference
6 rotatable bonds
Reported flexibility context for hit-to-lead optimization studies
Remains within ≤10-bond oral drug-like threshold
Rotatable Bonds Conformational Flexibility Ligand Efficiency

Hydrogen Bond Acceptors vs. Alkylphenyl Pyridines

2-(4-Methoxyphenyl)-5-pentylpyridine contains two hydrogen bond acceptors: the pyridine nitrogen and the methoxy oxygen [1]. This contrasts with 2-(4-alkylphenyl)-5-pentylpyridines (e.g., 2-(4-butylphenyl)-5-pentylpyridine), which possess only one hydrogen bond acceptor (the pyridine nitrogen) . The additional hydrogen bond acceptor provided by the methoxy group can participate in critical interactions with biological targets such as kinase hinge regions or receptor binding pockets, as evidenced in the design of CDK9 inhibitors and other kinase-targeting pyridine derivatives [2].

H-bond acceptors vs. alkylphenyl analog
Class-level inference
2 H-bond acceptors (pyridine N, methoxy O) vs. 1 (pyridine N only)
Reported H-bond acceptor context for target engagement and kinase selectivity review
Methoxy group enables additional interaction capability; 0 H-bond donors
Hydrogen Bonding Target Engagement Molecular Recognition

Applications of 2-(4-Methoxyphenyl)-5-pentylpyridine


Liquid Crystal Display (LCD) Material Development

The 2,5-disubstituted pyridine core of this compound is a validated scaffold for TN and STN liquid crystal displays. Its balanced lipophilicity (XLogP3 = 4.9) and polar surface area (22.1 Ų) contribute to the fine-tuning of nematogenic character and electro-optical anisotropy required for display applications [1]. The methoxy group introduces a moderate dipole moment that can enhance dielectric anisotropy without causing excessive viscosity, a key advantage over purely alkyl-substituted analogs. Researchers developing novel liquid crystalline mixtures should consider this compound as a component for optimizing clearing points and response times.

Kinase Inhibitor Lead Optimization

The presence of two hydrogen bond acceptors (pyridine nitrogen and methoxy oxygen) makes this compound a valuable scaffold for kinase inhibitor design, particularly for targets where a second H-bond interaction enhances selectivity and potency. As demonstrated in patent literature for CDK9 inhibitors and other kinase programs, 2-(4-methoxyphenyl)-substituted pyridines serve as effective ATP-competitive scaffolds [2]. The moderate molecular weight (255.35 g/mol) and rotatable bond count (6) provide an attractive starting point for lead optimization, allowing appendage of additional functional groups while maintaining drug-like properties.

CNS Drug Discovery Programs

With a TPSA of 22.1 Ų, this compound falls within the favorable range (typically TPSA < 60-70 Ų) for CNS penetration while avoiding the excessive lipophilicity (XLogP3 > 5) that can lead to high plasma protein binding and off-target toxicity. This positions 2-(4-methoxyphenyl)-5-pentylpyridine as a suitable starting scaffold for neuroscience targets where both CNS exposure and target engagement are required [3]. The balanced physicochemical profile distinguishes it from extremely lipophilic analogs (XLogP3 > 6, TPSA < 15 Ų) that may exhibit poor solubility and high non-specific binding in CNS assays.

Medicinal Chemistry SAR via Suzuki-Miyaura Derivatization

The established synthetic accessibility of this compound via Suzuki-Miyaura cross-coupling makes it an ideal core scaffold for generating diverse analog libraries. Researchers can readily modify the 4-methoxyphenyl group by employing alternative boronic acids or further functionalize the pyridine ring via electrophilic substitution . The well-characterized reaction conditions (palladium catalysis, mild bases, scalable continuous flow) reduce synthetic burden and enable rapid SAR iteration compared to analogs requiring more specialized organometallic reagents.

Application
Selection Property
Validation Focus
TN/STN liquid crystal mixture research
Nematogenic character and electro-optical anisotropy profile
Clearing point and response time optimization
Kinase inhibitor lead optimization studies
H-bond acceptor count and methoxy pharmacophore
ATP-competitive binding and isoform selectivity review
Neuroscience target research
TPSA and lipophilicity balance for CNS penetration review
Blood-brain barrier permeability and plasma protein binding context
Medicinal chemistry SAR library synthesis
Suzuki-Miyaura cross-coupling accessibility
Analog derivatization and scaffold diversification
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